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Compound of Interest

Compound Name: 3-Methoxyphenyl

Cat. No.: B12655295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-Methoxyphenyl (also known as 3-methoxyphenol), a key intermediate in the synthesis of

various pharmaceutical compounds and other fine chemicals. This document presents its

characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with detailed experimental protocols.

Core Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry analyses of 3-Methoxyphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3-Methoxyphenyl
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.13 t 1H Ar-H

6.50-6.41 m 3H Ar-H

5.34 s 1H -OH

3.77 s 3H -OCH₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 3-Methoxyphenyl

Chemical Shift (δ) ppm Assignment

161.2 C-O (methoxy)

155.6 C-OH

131.5 Ar-CH

105.2 Ar-CH

104.5 Ar-CH

102.2 Ar-CH

55.3 -OCH₃

Solvent: CDCl₃, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 3-Methoxyphenyl
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Wavenumber (cm⁻¹) Description of Vibration

~3550 - 3230
O-H stretch (broad, indicating hydrogen

bonding)

~3100 - 3000 Aromatic C-H stretch

~1600 - 1440 Aromatic C=C ring stretch

~1230 - 1140 C-O stretch (aryl ether)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 3-Methoxyphenyl

m/z Relative Intensity (%) Assignment

124 99.99 [M]⁺ (Molecular Ion)

81 39.50 Fragment Ion

95 34.90 Fragment Ion

53 32.00 Fragment Ion

39 36.20 Fragment Ion

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following sections detail the generalized methodologies for obtaining the spectroscopic

data presented above. These protocols are based on standard practices for the analysis of

phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz

spectrometer.

Sample Preparation:
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Approximately 5-10 mg of 3-Methoxyphenyl is accurately weighed and dissolved in about

0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment is used.

Number of Scans: Typically 16 to 64 scans are accumulated to ensure a good signal-to-noise

ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to

single lines for each unique carbon atom.

Number of Scans: A larger number of scans (typically 1024 or more) is required due to the

low natural abundance of the ¹³C isotope.

Relaxation Delay: A delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy
IR spectra are generally recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

As 3-Methoxyphenyl is a liquid at room temperature, the simplest method is to prepare a

neat sample.

A single drop of the compound is placed on the surface of one salt plate (e.g., NaCl or KBr).
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A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition:

Spectral Range: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio. A

background spectrum of the clean salt plates is recorded and automatically subtracted from

the sample spectrum.

Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI)

source, often coupled with a gas chromatograph (GC-MS) for sample introduction and

separation.

Sample Preparation:

A dilute solution of 3-Methoxyphenyl is prepared in a volatile organic solvent such as

dichloromethane or methanol.

The concentration is typically in the range of 10-100 µg/mL.

GC-MS Parameters:

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC.

Carrier Gas: Helium is commonly used as the carrier gas.

Column: A non-polar or medium-polarity capillary column is suitable for separation.

Temperature Program: A temperature gradient is used to ensure good separation and peak

shape.

Mass Spectrometer Parameters (EI):

Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.
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Mass Range: The detector is set to scan a mass-to-charge (m/z) ratio range that includes the

molecular weight of the compound (e.g., m/z 35-300).

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Methoxyphenyl.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Final Report

3-Methoxyphenyl Sample

Dissolve in
Deuterated Solvent

Prepare Neat
Liquid Film

Dilute in
Volatile Solvent

NMR Spectrometer
(¹H & ¹³C) FT-IR Spectrometer GC-MS System

NMR Spectra
(Chemical Shifts,

Coupling, Integration)

IR Spectrum
(Functional Groups)

Mass Spectrum
(Molecular Ion,

Fragmentation Pattern)

Comprehensive
Spectroscopic Profile

Click to download full resolution via product page

General workflow for spectroscopic analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b12655295?utm_src=pdf-body
https://www.benchchem.com/product/b12655295?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12655295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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